molecular formula C16H11NOS B2379242 Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone CAS No. 52421-61-1

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone

Cat. No. B2379242
CAS RN: 52421-61-1
M. Wt: 265.33
InChI Key: LWTNKOJBANXELS-UHFFFAOYSA-N
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Description

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone is a chemical compound with the molecular formula C16H11NOS . It has an average mass of 265.330 Da and a monoisotopic mass of 265.056122 Da . The systematic name for this compound is Phenyl (2-phenyl-1,3-thiazol-5-yl)methanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a thiazole ring, which is also attached to a methanone group . The SMILES string representation is c1ccc(cc1)c2ncc(s2)C(=O)c3ccccc3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 439.6±37.0 °C at 760 mmHg . The compound has a molar refractivity of 77.1±0.3 cm³ . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a polar surface area of 58 Ų .

Scientific Research Applications

Synthesis and Spectral Characterization

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone has been synthesized and characterized using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. This process involves density functional theory (DFT) calculations for structural optimization and theoretical vibrational spectra interpretation. Such studies are crucial for understanding the molecular structure and properties of the compound (Shahana & Yardily, 2020).

Antibacterial Activity

Molecular docking studies using Hex 8.0 have been conducted on this compound to understand its antibacterial activity. The insights gained from these studies are essential for developing new antibacterial agents (Shahana & Yardily, 2020).

Anticancer Properties

Compounds similar to this compound have shown potential in inhibiting cancer cell growth. For instance, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone exhibited significant in vitro growth inhibitory activity on human cancer cell lines, including glioma cell lines. This activity is associated with the inhibition of both alpha-1 Na(+)/K(+)-ATPase and Ras oncogene activity in cancer cells (Lefranc et al., 2013).

Fluorescence and Photostability

Phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes, which are structurally related to this compound, have been developed. These dyes show enhanced photostability and induced fluorescence properties, making them suitable for applications in dyeing and fluorescence studies (Jadhav, Shinde, & Sekar, 2018).

Electrochromic Materials

Carbazole and phenyl-methanone units, like those in this compound, have been used in synthesizing new electrochromic materials. These compounds display significant optical contrast and fast switching times, making them potential candidates for electrochromic device applications (Hu et al., 2013).

Antimicrobial and Antioxidant Studies

Derivatives of this compound have been synthesized and tested for their antimicrobial and antioxidant properties. These studies are fundamental in developing new pharmaceutical compounds with potential therapeutic applications (Rashmi et al., 2014).

Crystal Packing and Non-Covalent Interactions

The study of crystal packing in derivatives of this compound helps in understanding the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding. This knowledge is vital for the design of materials with specific molecular architectures (Sharma et al., 2019).

Future Directions

The future directions for research on Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone could involve exploring its potential biological activities and applications, given that thiazole derivatives are known to exhibit a wide range of biological activities . Further studies could also focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.

properties

IUPAC Name

phenyl-(2-phenyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NOS/c18-15(12-7-3-1-4-8-12)14-11-17-16(19-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTNKOJBANXELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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